Allyl 2-Deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-beta-D-glucopyranoside

Vue d'ensemble

Description

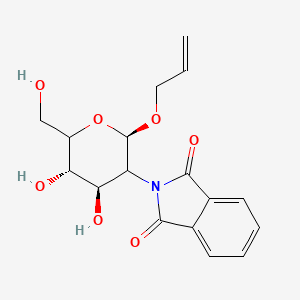

Allyl 2-Deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-beta-D-glucopyranoside: is a synthetic compound characterized by its unique structure, which includes an allyl group, a deoxy sugar moiety, and an isoindole derivative. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Allyl 2-Deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-beta-D-glucopyranoside typically involves multiple steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-deoxy-D-glucose and phthalic anhydride.

Formation of Isoindole Derivative: The isoindole derivative is formed by reacting phthalic anhydride with an amine, followed by cyclization.

Glycosylation: The isoindole derivative is then glycosylated with 2-deoxy-D-glucose under acidic conditions to form the glucopyranoside.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistency and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: Allyl 2-Deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-beta-D-glucopyranoside can undergo oxidation reactions, particularly at the allyl group, forming epoxides or other oxidized derivatives.

Reduction: Reduction reactions can target the isoindole moiety, potentially converting it to a more saturated form.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the allyl group, where halides or other nucleophiles can replace the allyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (mCPBA) for epoxidation.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be employed under basic conditions.

Major Products

Oxidation: Epoxides or hydroxylated derivatives.

Reduction: Saturated isoindole derivatives.

Substitution: Azido or thio-substituted glucopyranosides.

Applications De Recherche Scientifique

Chemistry

In synthetic chemistry, Allyl 2-Deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-beta-D-glucopyranoside is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound is studied for its potential as a glycosidase inhibitor. Glycosidase inhibitors are important in the study of carbohydrate metabolism and have therapeutic potential in treating diseases such as diabetes and viral infections.

Medicine

In medicinal chemistry, the compound’s isoindole moiety is of interest due to its potential pharmacological activities. Isoindole derivatives are known to exhibit anti-inflammatory, anticancer, and antimicrobial properties.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.

Mécanisme D'action

The mechanism of action of Allyl 2-Deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-beta-D-glucopyranoside involves its interaction with specific molecular targets. For instance, as a glycosidase inhibitor, it binds to the active site of glycosidases, preventing the hydrolysis of glycosidic bonds in carbohydrates. This inhibition can modulate carbohydrate metabolism and affect various biological processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-beta-D-glucopyranoside: Lacks the allyl group but shares the core structure.

Allyl beta-D-glucopyranoside: Contains the allyl group but lacks the isoindole moiety.

N-Phthaloyl-D-glucosamine: Similar isoindole structure but with an amine group instead of the allyl group.

Uniqueness

Allyl 2-Deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-beta-D-glucopyranoside is unique due to the combination of its allyl group, deoxy sugar, and isoindole moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Activité Biologique

Allyl 2-Deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-β-D-glucopyranoside (CAS 114853-29-1) is a compound of increasing interest due to its potential biological activities. This article explores its pharmacological properties, synthesis, and biological effects.

Chemical Structure and Properties

The molecular formula of Allyl 2-Deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-β-D-glucopyranoside is . The compound features a glucopyranoside moiety linked to a substituted isoindolinone structure, which is believed to contribute to its biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate the isoindolinone derivatives. The methods have been documented in various patents and research articles focusing on optimizing yields and purity for pharmaceutical applications .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various glycosides. While specific data on Allyl 2-Deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-β-D-glucopyranoside is limited, related compounds have shown significant antibacterial and antifungal activities. For instance, N-alkyl derivatives of similar glucopyranosides demonstrated effective inhibition against Gram-positive bacteria and human pathogenic fungi .

| Compound | Target Pathogen | MIC (μg/mL) |

|---|---|---|

| Diosgenyl 2-deoxy-2-amino-β-D-glucopyranoside | Staphylococcus aureus | 0.5 |

| Diosgenyl 2-deoxy-2-amino-β-D-glucopyranoside | Enterococcus faecalis | 1 |

| Diosgenyl derivatives (N-propyl) | Staphylococcus epidermidis | 1 |

These findings suggest that modifications in the sugar moiety or the aglycone can significantly alter the biological activity of glycosides.

Cytotoxicity and Antitumor Activity

The potential cytotoxic effects of Allyl 2-Deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-β-D-glucopyranoside have not been extensively studied. However, related compounds in the isoindolinone family have shown promise in inhibiting tumor cell proliferation. For example, fluorinated derivatives of glucose analogs have been investigated for their ability to inhibit glycolysis in cancer cells .

Case Studies

In a study examining the effects of various glucopyranosides on tumor cells, it was found that compounds with structural similarities to Allyl 2-Deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-y) exhibited varying degrees of cytotoxicity against different cancer cell lines. The mechanism often involved interference with metabolic pathways crucial for cancer cell survival.

Propriétés

IUPAC Name |

2-[(2R,4R,5S)-4,5-dihydroxy-6-(hydroxymethyl)-2-prop-2-enoxyoxan-3-yl]isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO7/c1-2-7-24-17-12(14(21)13(20)11(8-19)25-17)18-15(22)9-5-3-4-6-10(9)16(18)23/h2-6,11-14,17,19-21H,1,7-8H2/t11?,12?,13-,14-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPZAUIIISMQKHG-BIBNWMFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1C(C(C(C(O1)CO)O)O)N2C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCO[C@H]1C([C@H]([C@@H](C(O1)CO)O)O)N2C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90675544 | |

| Record name | Prop-2-en-1-yl 2-deoxy-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-beta-D-threo-hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114853-29-1 | |

| Record name | Prop-2-en-1-yl 2-deoxy-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-beta-D-threo-hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.